molecular formula C5H9FO2 B168007 Acetic acid, fluoro-, propyl ester CAS No. 10117-11-0

Acetic acid, fluoro-, propyl ester

Cat. No. B168007
CAS RN: 10117-11-0
M. Wt: 120.12 g/mol
InChI Key: IRWIXUQVVIFUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, fluoro-, propyl ester, also known as propyl fluoroacetate, is a colorless, odorless, and tasteless organic compound. It is commonly used in the field of chemical synthesis, particularly in the production of agricultural chemicals and pharmaceuticals. Propyl fluoroacetate is a highly toxic compound, and its use is strictly regulated due to its potential for harm.

Mechanism Of Action

Propyl fluoroacetate is a potent inhibitor of the citric acid cycle, which is the process by which cells generate energy. It works by inhibiting the enzyme aconitase, which is a key enzyme in the citric acid cycle. This inhibition leads to a decrease in ATP production and a subsequent decrease in energy levels, which can be fatal at high doses.

Biochemical And Physiological Effects

Propyl fluoroacetate is highly toxic and can cause a range of biochemical and physiological effects. It is primarily metabolized in the liver, where it is converted into fluoroacetic acid. The main toxic effect of Acetic acid, fluoro-, propyl ester fluoroacetate is its ability to inhibit the citric acid cycle, which can lead to metabolic acidosis and central nervous system depression. Symptoms of poisoning include nausea, vomiting, abdominal pain, convulsions, and respiratory failure.

Advantages And Limitations For Lab Experiments

Propyl fluoroacetate has several advantages for use in lab experiments. It is a highly reactive compound that can be easily converted into a variety of other compounds, making it a useful starting material for the synthesis of other chemicals. However, its high toxicity and potential for harm make it a challenging compound to work with, and its use is strictly regulated.

Future Directions

There are several future directions for research on Acetic acid, fluoro-, propyl ester fluoroacetate. One area of interest is the development of safer and more effective methods for the synthesis of this compound. Another area of research is the development of new agricultural chemicals and pharmaceuticals that are based on Acetic acid, fluoro-, propyl ester fluoroacetate. Additionally, there is a need for further research on the toxic effects of this compound and its potential for harm in both occupational and environmental settings.

Synthesis Methods

Propyl fluoroacetate can be synthesized through various methods, including the reaction of Acetic acid, fluoro-, propyl ester alcohol with fluoroacetic acid, the esterification of Acetic acid, fluoro-, propyl ester alcohol with fluoroacetyl chloride, and the reaction of Acetic acid, fluoro-, propyl ester acetate with fluorine gas. The most commonly used method for the synthesis of Acetic acid, fluoro-, propyl ester fluoroacetate is the esterification of Acetic acid, fluoro-, propyl ester alcohol with fluoroacetic acid, which yields a high purity product.

Scientific Research Applications

Propyl fluoroacetate has a wide range of scientific research applications, particularly in the field of chemical synthesis. It is commonly used as a starting material for the synthesis of various agricultural chemicals, such as herbicides and insecticides. It is also used in the production of pharmaceuticals, including anticoagulants and anti-cancer drugs.

properties

CAS RN

10117-11-0

Product Name

Acetic acid, fluoro-, propyl ester

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

propyl 2-fluoroacetate

InChI

InChI=1S/C5H9FO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3

InChI Key

IRWIXUQVVIFUPL-UHFFFAOYSA-N

SMILES

CCCOC(=O)CF

Canonical SMILES

CCCOC(=O)CF

Other CAS RN

10117-11-0

synonyms

Fluoroacetic acid propyl ester

Origin of Product

United States

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